molecular formula C5H8O3S B13540628 3-Acetyl-1lambda6-thietane-1,1-dione

3-Acetyl-1lambda6-thietane-1,1-dione

Cat. No.: B13540628
M. Wt: 148.18 g/mol
InChI Key: XQEIPERZNDUOPO-UHFFFAOYSA-N
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Description

3-Acetyl-1lambda6-thietane-1,1-dione is a chemical compound with a molecular weight of 148.2 g/mol. It is known for its unique blend of reactivity and selectivity, making it a valuable asset in various advanced applications .

Preparation Methods

The synthetic routes and reaction conditions for 3-Acetyl-1lambda6-thietane-1,1-dione are not widely documented in publicly available sources. it is typically produced in high-purity forms (minimum 95%) for specialized applications . Industrial production methods likely involve advanced organic synthesis techniques, but specific details are not readily accessible.

Chemical Reactions Analysis

3-Acetyl-1lambda6-thietane-1,1-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may yield thietane derivatives with different functional groups.

    Substitution: It can participate in substitution reactions, where the acetyl group or other substituents are replaced by different functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Acetyl-1lambda6-thietane-1,1-dione has several scientific research applications, including:

Mechanism of Action

The mechanism by which 3-Acetyl-1lambda6-thietane-1,1-dione exerts its effects involves its ability to undergo various chemical reactions, forming different products that can interact with molecular targets. The specific molecular targets and pathways involved depend on the context of its application, such as in drug development or biochemical studies.

Comparison with Similar Compounds

3-Acetyl-1lambda6-thietane-1,1-dione can be compared with other similar compounds, such as:

    Thietane-1,1-dione: Lacks the acetyl group, resulting in different reactivity and applications.

    3-Methyl-1lambda6-thietane-1,1-dione: Similar structure but with a methyl group instead of an acetyl group, leading to variations in chemical behavior.

    3-Propionyl-1lambda6-thietane-1,1-dione:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and selectivity properties .

Properties

Molecular Formula

C5H8O3S

Molecular Weight

148.18 g/mol

IUPAC Name

1-(1,1-dioxothietan-3-yl)ethanone

InChI

InChI=1S/C5H8O3S/c1-4(6)5-2-9(7,8)3-5/h5H,2-3H2,1H3

InChI Key

XQEIPERZNDUOPO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CS(=O)(=O)C1

Origin of Product

United States

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